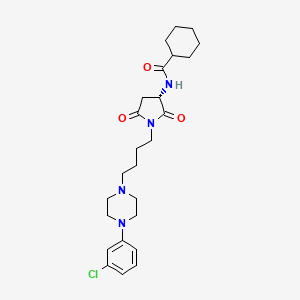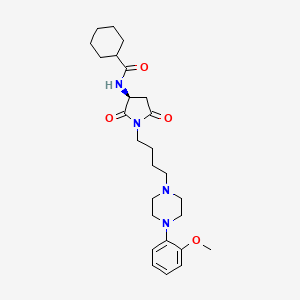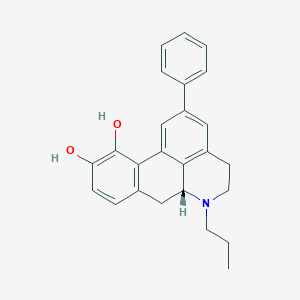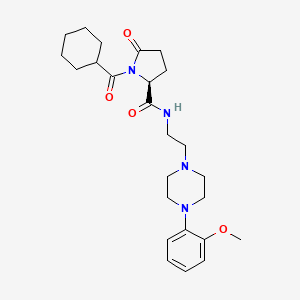![molecular formula C22H27N2O4+ B10791543 (1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide](/img/structure/B10791543.png)
(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide is a complex organic compound with a unique pentacyclic structure. This compound is known for its interaction with the kappa opioid receptor, making it of significant interest in the field of medicinal chemistry .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Scientific Research Applications
(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide has several scientific research applications:
Chemistry: Used as a ligand in binding studies to understand receptor-ligand interactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management due to its interaction with the kappa opioid receptor.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the kappa opioid receptor. It displaces [3H]U69,593 from the receptor, indicating its binding affinity . This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other kappa opioid receptor ligands. (1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide is unique due to its specific structural features and binding properties. Other similar compounds might include:
U69,593: A selective kappa opioid receptor agonist.
Salvinorin A: A naturally occurring kappa opioid receptor agonist.
These comparisons highlight the uniqueness of the compound in terms of its structure and receptor interactions.
Properties
Molecular Formula |
C22H27N2O4+ |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-24(11-12-2-3-12)9-8-21-17-13-4-5-14(20(23)26)18(17)28-19(21)15(25)6-7-22(21,27)16(24)10-13/h4-5,12,16,19,27H,2-3,6-11H2,1H3,(H-,23,26)/p+1/t16-,19+,21+,22-,24?/m1/s1 |
InChI Key |
HRLBITJBWAMBFC-XDKTWKSGSA-O |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)C(=O)N)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)C(=O)N)O4)O)CC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)

![N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione](/img/structure/B10791474.png)
![6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791486.png)









![N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791535.png)
